molecular formula C12H17NO2 B8366188 (S)-3-((4-methoxybenzyl)oxy)pyrrolidine

(S)-3-((4-methoxybenzyl)oxy)pyrrolidine

Cat. No.: B8366188
M. Wt: 207.27 g/mol
InChI Key: NWRUVYODKGRQQN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((4-Methoxybenzyl)oxy)pyrrolidine is a chiral pyrrolidine derivative of high interest in medicinal chemistry and drug discovery research. The compound features a stereospecific carbon center, which is critical for studying stereoselective biological interactions. The pyrrolidine ring is a privileged scaffold in pharmaceuticals, found in a wide range of therapeutic agents due to its beneficial physicochemical properties and role in constraining molecular conformation . The 4-methoxybenzyl (PMB) ether protecting group enhances the molecule's utility as a synthetic intermediate, particularly in the development of novel active compounds . Researchers utilize this chiral building block in the synthesis of potential therapeutics, building upon established research that investigates similar pyrrolidine-oxygen hybrids for their biological activity . As a key intermediate, its primary research value lies in constructing more complex molecules for screening against biological targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3S)-3-[(4-methoxyphenyl)methoxy]pyrrolidine

InChI

InChI=1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)9-15-12-6-7-13-8-12/h2-5,12-13H,6-9H2,1H3/t12-/m0/s1

InChI Key

NWRUVYODKGRQQN-LBPRGKRZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CO[C@H]2CCNC2

Canonical SMILES

COC1=CC=C(C=C1)COC2CCNC2

Origin of Product

United States

Chemical Transformations and Reactivity of S 3 4 Methoxybenzyl Oxy Pyrrolidine

Functionalization of the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a key site for functionalization, readily undergoing reactions such as N-alkylation, acylation, and carbamate (B1207046) formation. These transformations are fundamental for integrating the pyrrolidine scaffold into larger molecular frameworks, such as in the synthesis of pharmaceutical agents and other biologically active compounds. nih.govnih.gov

N-Alkylation Reactions

The nucleophilic nitrogen atom of (S)-3-((4-methoxybenzyl)oxy)pyrrolidine can be alkylated using various alkylating agents. This reaction is a common strategy for introducing substituents that can modulate the biological activity or physical properties of the final compound. Typically, the reaction is carried out in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. The choice of alkylating agent, base, and solvent can influence the efficiency of the reaction.

Commonly used alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) and alkyl sulfonates. mdpi.com The reaction conditions are generally mild to avoid side reactions. For instance, the synthesis of N-aryl-substituted pyrrolidines can be achieved through reductive amination of diketones, showcasing a method for forging the N-aryl bond. nih.gov While specific examples for the title compound are not extensively documented, the N-alkylation of similar pyrrolidine derivatives is a well-established transformation. nih.gov

Table 1: Representative N-Alkylation Reactions on Pyrrolidine Scaffolds

Alkylating Agent Base Solvent Product Type
Benzyl chloride K₂CO₃ Acetone N-Benzylpyrrolidine
Methyl iodide K₂CO₃ Acetonitrile N-Methylpyrrolidine

This table represents typical conditions for N-alkylation of pyrrolidine-containing molecules, providing a framework for the potential reactivity of this compound.

Acylation and Carbamate Formation

The pyrrolidine nitrogen readily reacts with acylating agents, such as acid chlorides or anhydrides, to form stable amide bonds. This transformation is crucial in peptide synthesis and in the preparation of various small molecule inhibitors. researchgate.net

Furthermore, the nitrogen can be protected by forming a carbamate, most commonly a tert-butyloxycarbonyl (Boc) group. The N-Boc protecting group is widely used in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions. total-synthesis.comorganic-chemistry.org The protection of the pyrrolidine nitrogen as a Boc carbamate is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or under aqueous conditions. total-synthesis.comorganic-chemistry.orgnih.gov This protection strategy is orthogonal to the PMB group, allowing for selective deprotection of either the nitrogen or the oxygen. total-synthesis.com

Table 2: Typical Conditions for N-Boc Protection of Amines

Reagent Base (optional) Solvent Key Features
Di-tert-butyl dicarbonate (Boc₂O) Triethylamine, DMAP Dichloromethane (B109758), THF Standard and efficient method.
Di-tert-butyl dicarbonate (Boc₂O) Sodium bicarbonate Water/Dioxane Aqueous conditions suitable for many substrates.

This table outlines common methods for the formation of N-Boc carbamates, which are directly applicable to this compound.

Stereoconservative Derivatization at C-2, C-3, and C-5 Positions

Functionalization of the carbon skeleton of the pyrrolidine ring while preserving the stereochemistry at the C-3 position is a more complex challenge. Such transformations are essential for creating densely substituted and stereochemically rich pyrrolidine derivatives. ua.esresearchgate.net Methodologies often rely on the generation of a carbanion or a related nucleophile, which can then react with an electrophile.

For instance, deprotonation at the C-2 or C-5 position, alpha to the nitrogen, can be achieved using a strong base such as an organolithium reagent, often in the presence of a directing group on the nitrogen. The resulting anion can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce new substituents. cas.cz The stereochemical outcome of these reactions is highly dependent on the reaction conditions, the nature of the substituent on the nitrogen, and the existing stereocenter at C-3, which can exert stereocontrol over the incoming electrophile. lookchem.comresearchgate.netrsc.org While specific documented examples for this compound are scarce, these general principles of stereoselective synthesis of substituted pyrrolidines are widely applied. nih.govresearchgate.net

Deprotection Methodologies for the (4-Methoxybenzyl)oxy Moiety

The p-methoxybenzyl (PMB) ether is a versatile protecting group for alcohols because it is stable under many reaction conditions but can be cleaved selectively under either acidic or oxidative conditions. total-synthesis.com This orthogonality allows for the unmasking of the hydroxyl group at a desired stage in a synthetic sequence.

Acid-Mediated Cleavage

PMB ethers can be cleaved under strongly acidic conditions. A common reagent used for this purpose is trifluoroacetic acid (TFA), often in a solvent like dichloromethane. ucla.edu The mechanism involves protonation of the ether oxygen, followed by cleavage to form the stable p-methoxybenzyl cation and the free alcohol. The electron-donating methoxy (B1213986) group on the benzyl ring facilitates this cleavage by stabilizing the resulting carbocation. Scavengers, such as anisole (B1667542) or 1,3-dimethoxybenzene (B93181), are sometimes added to trap the liberated p-methoxybenzyl cation and prevent side reactions with sensitive functional groups in the substrate. ucla.edu

Table 3: Conditions for Acid-Mediated PMB Deprotection

Acid Reagent Scavenger (optional) Solvent Typical Conditions
Trifluoroacetic Acid (TFA) Anisole Dichloromethane 10% TFA, Room Temp
Triflic Acid (TfOH) 1,3-Dimethoxybenzene Dichloromethane Catalytic TfOH, Room Temp ucla.edu

This table summarizes common acidic conditions for the cleavage of PMB ethers.

Oxidative Cleavage (e.g., DDQ, CAN)

One of the most advantageous features of the PMB group is its susceptibility to removal via oxidative cleavage, a condition under which many other protecting groups (like benzyl ethers) are stable. chem-station.comacs.org The most common reagents for this transformation are 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN).

The reaction with DDQ is believed to proceed through the formation of a charge-transfer complex between the electron-rich PMB ether and the electron-deficient DDQ. chem-station.com This is followed by a single electron transfer (SET) to form a radical cation, which then collapses in the presence of water to yield the deprotected alcohol, p-methoxybenzaldehyde, and the reduced hydroquinone (B1673460) form of DDQ. rsc.orgresearchgate.net This reaction is typically performed in a mixture of an organic solvent (like dichloromethane) and water. soton.ac.uknih.gov Similarly, CAN, a one-electron oxidant, can also effect the same transformation, often in aqueous acetonitrile. organic-chemistry.org

Table 4: Conditions for Oxidative Cleavage of PMB Ethers

Oxidizing Agent Solvent System Key Features
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Dichloromethane/Water High selectivity for PMB over benzyl ethers. chem-station.comrsc.org

This table highlights the standard reagents and solvents used for the selective oxidative deprotection of PMB ethers.

Reductive Cleavage (e.g., Hydrogenation)

The p-methoxybenzyl (PMB) group, like other benzyl-type ethers, can be cleaved via catalytic hydrogenation. This method involves the use of a transition metal catalyst and a source of hydrogen to reductively break the benzylic C-O bond, liberating the free hydroxyl group and generating 4-methylanisole (B47524) as a byproduct.

Hydrogenolysis is a common strategy for deprotecting benzyl groups. For PMB ethers, catalysts such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst, Pd(OH)₂) are typically employed under an atmosphere of hydrogen gas (H₂). nih.gov The reaction is generally clean and efficient, although it is not compatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitrogen-containing heterocycles. nih.gov The presence of sulfur-containing functional groups in the substrate can also be problematic due to catalyst poisoning. nih.gov

Table 1: General Conditions for Reductive Cleavage of PMB Ethers

Catalyst Hydrogen Source Solvent Temperature Notes
Pd(OH)₂ H₂ gas Methanol, Ethanol, Ethyl Acetate (B1210297) Room Temperature Often preferred for its higher activity.
Pd/C H₂ gas Methanol, Ethanol, Ethyl Acetate Room Temperature Standard catalyst for hydrogenolysis.

Lewis Acid-Mediated Deprotection

A variety of Lewis acids can effectively mediate the cleavage of the PMB ether in this compound. This approach relies on the coordination of the Lewis acid to the ether oxygen, which activates the C-O bond towards cleavage. The resulting 4-methoxybenzyl cation is typically trapped by a nucleophile or a scavenger present in the reaction mixture to prevent side reactions with the substrate or other sensitive groups. nih.gov

Strong Lewis acids like aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) have been shown to be effective. For instance, treatment with AlCl₃ in anhydrous dichloromethane in the presence of a scavenger like anisole can afford the deprotected alcohol. nih.gov Similarly, the combination of SnCl₄ and a soft nucleophile such as thiophenol provides a mild and highly chemoselective method for PMB deprotection at low temperatures. lookchem.com

Weaker Lewis acids have also been employed. Silver hexafluoroantimonate, used in catalytic amounts (5 mol %), has been shown to cleave PMB ethers when an electron-rich scavenger like 1,3,5-trimethoxybenzene (B48636) is used. nih.gov Strong Brønsted acids used in conjunction with Lewis acids or alone, such as trifluoroacetic acid (TFA) or triflic acid (TfOH), are also effective. nih.govucla.edu The use of TfOH with 1,3-dimethoxybenzene as a scavenger provides a rapid and high-yielding deprotection method in dichloromethane at room temperature. ucla.edu

Table 2: Lewis Acid Systems for PMB Ether Deprotection

Lewis Acid Scavenger/Nucleophile Solvent Temperature Reference
AlCl₃ Anisole Dichloromethane -50 °C nih.gov
SnCl₄ Thiophenol Dichloromethane -78 °C lookchem.com
Triflic Acid (TfOH) 1,3-Dimethoxybenzene Dichloromethane Room Temperature ucla.edu
Silver hexafluoroantimonate 1,3,5-Trimethoxybenzene Dichloromethane Not specified nih.gov

Phosphoryl Chloride (POCl₃) as a Deprotecting and Scavenging Agent

A particularly efficient method for the deprotection of PMB ethers involves the use of phosphoryl chloride (POCl₃). psu.edursc.org This reagent serves a dual role as both the deprotecting agent and a scavenger for the liberated 4-methoxybenzyl cation. psu.edu The reaction proceeds under mild conditions, typically using a stoichiometric amount of POCl₃ in a solvent like dichloroethane at room temperature. nih.gov

The key advantage of this method is that the 4-methoxybenzyl cation is trapped by the chloride from POCl₃, regenerating 4-methoxybenzyl chloride. psu.edursc.org This prevents the formation of polymeric byproducts that can arise from the self-condensation of the cation and simplifies the purification of the desired alcohol. psu.edu The regeneration of a starting material used for the initial protection (4-methoxybenzyl chloride) is an additional benefit of this process. psu.edursc.org

Selective Deprotection in the Presence of Other Functional Groups

The selective removal of the PMB group from this compound is a significant advantage in multi-step syntheses. Many of the deprotection methods are orthogonal to other common protecting groups and functionalities.

Lewis Acid-Mediated Selectivity : Conditions utilizing catalytic silver hexafluoroantimonate with 1,3,5-trimethoxybenzene were found to be selective, leaving benzyl ethers, carbonates, acetate esters, triisopropylsilyl (TIPS) ethers, acetonides, and Boc-carbamates intact. nih.gov Similarly, the use of 10% trifluoroacetic acid in dichloromethane can selectively cleave a PMB group without affecting a standard benzyl ether. nih.gov The SnCl₄/thiophenol system is also noted for its compatibility with a variety of other protecting groups. lookchem.com

POCl₃ Selectivity : The deprotection using phosphoryl chloride is remarkably selective and tolerates numerous acid- and base-sensitive functional groups. psu.edu These include aldehydes, ketones, alkenes, and a wide array of other protecting groups such as tert-butyldimethylsilyl (TBS), trityl (Tr), tetrahydropyranyl (THP), pivaloyl (Piv), and tert-butyloxycarbonyl (Boc) groups. psu.edu

This high degree of selectivity allows for strategic deprotection of the C3-hydroxyl group on the pyrrolidine ring, enabling further functionalization at that position while other parts of a complex molecule remain masked.

Table 3: Chemical Compound Names

Compound Name Abbreviation
This compound -
4-Methoxybenzyl PMB
Palladium on carbon Pd/C
Palladium hydroxide Pd(OH)₂, Pearlman's catalyst
Hydrogen H₂
4-Methylanisole -
Ammonium formate -
Aluminum chloride AlCl₃
Tin(IV) chloride SnCl₄
Dichloromethane -
Anisole -
Thiophenol -
Silver hexafluoroantimonate -
1,3,5-Trimethoxybenzene TMB
Trifluoroacetic acid TFA
Triflic acid (Trifluoromethanesulfonic acid) TfOH
1,3-Dimethoxybenzene -
Phosphoryl chloride POCl₃
Dichloroethane -
4-Methoxybenzyl chloride PMB-Cl
Triisopropylsilyl TIPS
tert-Butyloxycarbonyl Boc
tert-Butyldimethylsilyl TBS
Trityl Tr
Tetrahydropyranyl THP

Role of S 3 4 Methoxybenzyl Oxy Pyrrolidine As a Chiral Building Block in Organic Synthesis

Intermediacy in the Synthesis of Complex Chiral Molecules

The pyrrolidine (B122466) scaffold is considered a "privileged scaffold" in medicinal chemistry and natural product synthesis. frontiersin.orgresearchgate.net Unlike flat, aromatic rings, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a distinct three-dimensional geometry. researchgate.netnih.gov This non-planar structure, which undergoes a phenomenon known as "pseudorotation," allows for the creation of molecules with complex and well-defined shapes, which is critical for selective interaction with biological targets like enzymes and receptors. researchgate.netnih.govdntb.gov.ua

As a chiral building block, (S)-3-((4-methoxybenzyl)oxy)pyrrolidine provides chemists with a pre-made, optically pure core. This circumvents the often challenging and costly steps of creating the chiral center from scratch or separating a mixture of stereoisomers. nih.gov By starting with this compound, synthetic routes can be designed to be more efficient and convergent, leading to the desired final product with the correct stereochemistry. nih.gov The compound is a derivative of (S)-3-hydroxypyrrolidine, a versatile intermediate that can be prepared through various methods, though some routes are hindered by expensive starting materials. google.comgoogle.com

Applications in Natural Product Synthesis

The chiral pyrrolidine motif is a fundamental component of many natural alkaloids, which exhibit a wide range of biological activities. chemicalbook.com Consequently, significant effort has been dedicated to the total synthesis of these complex molecules, with chiral 3-hydroxypyrrolidine derivatives serving as key intermediates.

(R)-Bgugaine and (R)-Irnidine are 2-alkylpyrrolidine alkaloids isolated from the tubers of Arisarum vulgare. researchgate.net These natural products have garnered interest due to their biological activities, including antibacterial and antimycotic properties. researchgate.net The synthesis of these chiral alkaloids requires precise control of the stereochemistry of the pyrrolidine ring. While chiral pyrrolidines are central to their structure, documented enantioselective syntheses of (R)-Bgugaine and (R)-Irnidine often employ strategies that build the heterocyclic ring during the synthesis rather than starting with a pre-formed 3-hydroxypyrrolidine. For instance, one concise synthesis of (R)-Bgugaine starts from N-carboethoxy prolinal, a derivative of the amino acid proline. researchgate.net Another powerful approach involves an asymmetric 'clip-cycle' methodology, where the chiral pyrrolidine ring is formed from an acyclic precursor via an enantioselective intramolecular aza-Michael cyclization, yielding a common intermediate for both natural products. york.ac.ukwhiterose.ac.uk These examples highlight the diversity of synthetic strategies used to access complex chiral molecules.

Beyond simple pyrrolidine alkaloids, the protected 3-hydroxypyrrolidine scaffold is crucial for the synthesis of more complex, polyhydroxylated alkaloids, such as pyrrolizidine (B1209537) and indolizidine alkaloids. kib.ac.cndocumentsdelivered.com A prominent example is Alexine, a polyhydroxylated pyrrolizidine alkaloid that exhibits potent glycosidase inhibitory activity. kib.ac.cnkib.ac.cn The total synthesis of Alexine and its stereoisomers is a significant challenge that has been approached through various routes. Many of these syntheses rely on building the chiral pyrrolidine core from chiral pool starting materials like D-glucose or pyroglutamic acid. kib.ac.cnnih.gov These routes generate functionalized, polyhydroxylated pyrrolidine intermediates that are conceptually similar to this compound, demonstrating the central role of this structural motif in accessing such biologically important natural products. nih.govresearchgate.net

Use as a Key Intermediate in Pharmaceutical Research and Development

The pyrrolidine ring is one of the most common heterocyclic fragments found in approved drugs and clinical candidates. nih.govmdpi.com Its unique structural and physicochemical properties make it an attractive scaffold for designing new therapeutic agents across a wide range of diseases. frontiersin.org Compounds bearing pyrrolidine scaffolds are continuously utilized as key intermediates in drug research and development programs. frontiersin.org

Chiral 3-hydroxypyrrolidine derivatives, such as this compound, are key intermediates in the synthesis of numerous modern drug candidates. The defined stereochemistry and functionality of this building block are essential for achieving the desired potency and selectivity of the final active pharmaceutical ingredient.

Drug Candidate / ClassTherapeutic AreaRole of Pyrrolidine Intermediate
GSK2879552 OncologyA key component of this potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy. nih.govresearchgate.net
11β-HSD1 Inhibitors Neurodegenerative DiseaseForms the core scaffold of potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1, which are being investigated for treating age-related cognitive dysfunction, including Alzheimer's disease. nih.gov
nNOS Inhibitors Neurodegenerative DiseaseServes as the foundational chiral scaffold for a series of potent and highly selective inhibitors of neuronal nitric oxide synthase (nNOS), which are promising candidates for treating conditions like Parkinson's and Alzheimer's diseases. nih.gov
AG-7352 OncologyThe related compound (3S,4S)-3-methoxy-4-methylaminopyrrolidine is a crucial intermediate for this novel quinolone antitumor agent. researchgate.net

The incorporation of a pyrrolidine scaffold is a deliberate strategy used by medicinal chemists to optimize the properties of a drug candidate. The advantages are multifaceted and stem directly from the ring's inherent chemical nature.

Improved 3D Shape and Pharmacophore Exploration : The non-planar, three-dimensional structure of the pyrrolidine ring provides better coverage of three-dimensional molecular space compared to flat aromatic systems. researchgate.netnih.govnih.gov This allows for more precise and optimized interactions with the complex binding pockets of target proteins, potentially leading to higher potency and selectivity. researchgate.net

Enhanced Physicochemical Properties : Increased saturation and sp³-character in a molecule are often correlated with improved physicochemical properties. nih.gov Introducing a pyrrolidine scaffold can lead to better aqueous solubility and a more favorable lipophilicity profile, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov

Conformational Rigidity : The cyclic structure of the pyrrolidine ring reduces the number of rotatable bonds in a molecule. acs.org This conformational constraint can "lock" the molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target and thereby increasing binding affinity. acs.org

Stereochemical Control : The presence of stereogenic carbons in the pyrrolidine ring is a critical feature. Different stereoisomers of a drug can have dramatically different pharmacological, and toxicological profiles. nih.gov Using a chiral building block like this compound ensures that the drug is synthesized as a single, desired enantiomer, avoiding potential issues with inactive or harmful isomers. nih.gov

Development of Chiral Ligands for Asymmetric Catalysis

The synthesis of novel chiral ligands is a continuous pursuit in the field of asymmetric catalysis, aiming to achieve higher efficiency and enantioselectivity in metal-catalyzed transformations. The rigid, stereochemically defined structure of this compound makes it an excellent scaffold for designing ligands that can effectively transfer chiral information from the catalyst to the substrate.

While direct examples of chiral ligands synthesized from this compound are not extensively detailed in the currently available literature, the broader class of 3-alkoxypyrrolidine derivatives has been instrumental in the development of ligands for various asymmetric reactions. The general strategy involves the functionalization of the pyrrolidine nitrogen with a coordinating group, such as a phosphine (B1218219) or an additional nitrogen-containing moiety. The C3-alkoxy group, in this case, the 4-methoxybenzyloxy group, plays a crucial role in influencing the steric and electronic environment of the catalytic center.

For instance, researchers have developed C2-symmetric bis(pyrrolidine) ligands where the stereogenic centers on the pyrrolidine rings dictate the chiral environment around the metal center. Although not originating directly from the PMB-protected variant, these syntheses highlight the potential of functionalized pyrrolidines. The synthesis of such ligands often involves the N-alkylation or N-arylation of the pyrrolidine ring, followed by the introduction of the desired coordinating atoms.

The development of phosphine ligands derived from chiral pyrrolidines has also been a fruitful area of research. These P,N-ligands, which incorporate both a soft phosphorus and a hard nitrogen donor atom, have shown great promise in a variety of transition metal-catalyzed reactions, including asymmetric hydrogenations and cross-coupling reactions. The synthesis of such a ligand from this compound would typically involve the reaction of the pyrrolidine nitrogen with a halo-phosphine derivative.

The following table illustrates a hypothetical application of a chiral ligand derived from a 3-alkoxypyrrolidine scaffold in an asymmetric reaction, showcasing the typical data generated in such studies.

Ligand StructureMetalReactionSubstrateYield (%)ee (%)Reference
N-diphenylphosphino-(S)-3-alkoxypyrrolidineRh(I)Asymmetric HydrogenationMethyl (Z)-α-acetamidocinnamate>95>99Hypothetical
N-Aryl-(S)-3-alkoxypyrrolidinePd(II)Asymmetric Allylic Alkylation1,3-Diphenylallyl acetate (B1210297)9295Hypothetical

This table is illustrative and based on the performance of similar chiral ligands.

Contributions to the Synthesis of Chiral Organocatalysts

The field of organocatalysis has witnessed explosive growth, with chiral pyrrolidine derivatives playing a central role, most notably in the form of proline and its derivatives. This compound serves as a valuable precursor for a new generation of organocatalysts where the C3 substituent can be tailored to fine-tune reactivity and selectivity.

The general approach to synthesizing organocatalysts from this building block involves the modification of the pyrrolidine nitrogen to introduce functional groups capable of activating substrates through the formation of enamines or iminium ions. The C3-alkoxy group can influence the catalyst's conformation and steric bulk, thereby impacting the stereochemical outcome of the catalyzed reaction.

While specific organocatalysts derived directly from this compound are not prominently featured in the reviewed literature, the synthesis of various 2- and 3-substituted pyrrolidine organocatalysts demonstrates the underlying principles. For example, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. This highlights the importance of steric hindrance in directing the stereochemical course of the reaction, a role that the 4-methoxybenzyl group at the C3 position could effectively play.

The development of bifunctional organocatalysts, which contain both a Lewis basic site (the pyrrolidine nitrogen) and a Brønsted acidic site, is a key area of research. While many of these are derived from proline or 4-hydroxyproline, the synthetic versatility of this compound allows for the potential creation of novel bifunctional catalysts. For instance, the PMB group could be deprotected and the resulting hydroxyl group functionalized to introduce a hydrogen-bond donor moiety.

The following table provides examples of the performance of various pyrrolidine-based organocatalysts in asymmetric reactions, illustrating the types of transformations and selectivities that could be targeted with catalysts derived from this compound.

Organocatalyst StructureReaction TypeSubstratesYield (%)dree (%)Reference
(S)-Pyrrolidinyl-camphor bifunctional catalystAldol ReactionAldehyde, Ketone9595:598Chen et al. (2009)
C2-substituted pyrrolidineMichael AdditionAldehyde, Nitroolefin9978:2268 (syn)Hypothetical
Prolinamide-sulfonamideAldol ReactionAldehyde, Ketone85-90de Parrodi et al. (2015)

This table includes data from various pyrrolidine-based organocatalysts to illustrate their general efficacy.

Advanced Analytical and Computational Investigations of S 3 4 Methoxybenzyl Oxy Pyrrolidine

Methodologies for Enantiomeric Excess and Diastereomeric Ratio Determination

Ensuring the stereochemical integrity of (S)-3-((4-methoxybenzyl)oxy)pyrrolidine is paramount for its application in pharmaceuticals and catalysis. Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Various analytical techniques are employed to accurately quantify this parameter.

Chiral Stationary Phase HPLC Analysis

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and reliable method for determining the enantiomeric excess of chiral compounds like 3-((4-methoxybenzyl)oxy)pyrrolidine. acs.org The fundamental principle involves the differential interaction of the two enantiomers with a chiral selector that is immobilized on the stationary phase. chiralpedia.com This leads to the formation of transient, diastereomeric complexes with different energies, resulting in different retention times and, consequently, their separation on the chromatogram.

The selection of the appropriate CSP and mobile phase is critical and often determined empirically. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are widely successful for a broad range of chiral molecules. nih.gov For a compound like this compound, a typical screening approach would involve testing several polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) under normal-phase, polar organic, and reversed-phase conditions.

A hypothetical method development for the separation of (R)- and this compound is outlined below. The goal is to achieve baseline resolution (Rs > 1.5) to allow for accurate quantification.

Table 1: Illustrative HPLC Method Parameters for Chiral Separation

ParameterCondition
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 228 nm
Hypothetical Rt (S)-enantiomer 8.5 min
Hypothetical Rt (R)-enantiomer 10.2 min
Hypothetical Resolution (Rs) > 2.0

This table represents a typical starting point for method development. Actual parameters may vary.

The addition of a small amount of an amine modifier like diethylamine (DEA) is common when analyzing basic compounds such as pyrrolidines, as it helps to improve peak shape and reduce tailing by masking residual silanol groups on the silica support. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR)

While HPLC is excellent for quantifying enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the initial determination and confirmation of the relative and absolute stereochemistry of molecules, including substituted pyrrolidines. wordpress.com Techniques such as the Nuclear Overhauser Effect (NOE) and the analysis of scalar (J)-coupling constants are particularly informative. nsf.gov

Furthermore, the three-bond coupling constants (³JHH) between adjacent protons on the pyrrolidine (B122466) ring are dependent on the dihedral angle between them, as described by the Karplus relationship. This relationship is crucial for determining the ring's conformation, which is intrinsically linked to the substituent's stereochemistry. By simulating the complex second-order splitting patterns of the pyrrolidine ring protons, precise J-coupling values can be extracted. These experimental values can then be compared to those predicted for different stereoisomers and conformations from computational models to confirm the structural assignment. researchgate.net

Computational Chemistry Studies

Computational chemistry provides indispensable insights into the structural and energetic properties of molecules, complementing experimental data. For this compound, these studies can elucidate reaction pathways leading to its formation and predict its most stable three-dimensional shape.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, allowing for the calculation of the energies of reactants, products, intermediates, and transition states. researchgate.net This information is vital for understanding why a particular stereoisomer is formed preferentially in a chemical reaction.

In the context of synthesizing this compound, DFT can be used to model the key stereodetermining step. For example, in a [3+2] cycloaddition reaction to form the pyrrolidine ring, there can be multiple pathways (e.g., different facial attacks on a prochiral center) leading to different stereoisomers. acs.org By calculating the activation energy (the energy barrier of the transition state) for each possible pathway, chemists can predict which product is kinetically favored. The pathway with the lowest activation energy will be the fastest and thus yield the major product.

Table 2: Hypothetical DFT-Calculated Relative Energies for a Stereodetermining Transition State

Transition StatePathwayRelative Free Energy (ΔG‡, kcal/mol)Predicted Outcome
TS-S Leads to (S)-product0.0 (Reference)Major Product
TS-R Leads to (R)-product+2.5Minor Product

This table illustrates how DFT calculations can rationalize the observed stereoselectivity in a reaction. The lower energy of TS-S suggests the (S)-product will be formed preferentially.

These calculations can reveal the subtle non-covalent interactions (such as steric hindrance or hydrogen bonding) within the transition state structure that are responsible for the energy difference and thus the observed stereoselectivity. acs.org

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain. The two most common low-energy conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced on opposite sides of the plane). The continuous interconversion between these forms is described by a concept called pseudorotation. nih.gov

For a 3-substituted pyrrolidine, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position, and the ring itself can adopt different puckers, often described as Cγ-exo (C3-endo) or Cγ-endo (C3-exo), referring to the position of the C3 atom relative to the average plane of the ring. nih.gov The presence of the bulky (4-methoxybenzyl)oxy group at the C3 position significantly influences the conformational equilibrium.

Computational methods, particularly DFT, can be used to calculate the relative energies of the different possible conformers. researchgate.net This analysis helps to identify the most stable, lowest-energy conformation (the global minimum) as well as other low-energy conformers that may be present in equilibrium. Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it interacts with other molecules, such as enzymes or chiral catalysts.

Table 3: Illustrative Calculated Relative Energies of Pyrrolidine Ring Conformers

ConformerC3-Substituent OrientationRelative Energy (kcal/mol)
Cγ-exo (Twist) Pseudo-equatorial0.00
Cγ-endo (Envelope) Pseudo-axial+1.5

This is an illustrative example based on general principles for substituted pyrrolidines. The pseudo-equatorial orientation of a bulky substituent is typically favored.

The results of such a conformational analysis indicate which shape the molecule is most likely to adopt in solution, providing a deeper understanding of its chemical behavior and reactivity.

Future Perspectives and Research Directions in Chiral Pyrrolidine Chemistry

Development of Novel and Efficient Asymmetric Synthetic Methodologies

The demand for enantiomerically pure pyrrolidine (B122466) derivatives has spurred continuous innovation in asymmetric synthesis. mdpi.com Traditional methods often rely on the chiral pool, using starting materials like proline and 4-hydroxyproline. nih.govmdpi.com However, future efforts are concentrated on developing novel strategies that offer greater flexibility, efficiency, and access to a wider range of substitution patterns.

Key areas of development include catalytic asymmetric 1,3-dipolar cycloadditions involving azomethine ylides, which allow for the direct and controlled construction of the five-membered ring with multiple stereocenters. nih.govacs.org Other promising approaches include the asymmetric lithiation of N-Boc-pyrrolidine followed by reaction with electrophiles, intramolecular C-H amination, and ring contraction of readily available pyridines. nih.govnih.govorganic-chemistry.org A "clip-cycle" strategy, involving an alkene metathesis followed by an enantioselective intramolecular aza-Michael cyclization, has also emerged as a powerful tool for creating substituted pyrrolidines and spiropyrrolidines. whiterose.ac.ukacs.org These methods aim to overcome the limitations of older techniques, such as the need for cryogenic temperatures or stoichiometric chiral auxiliaries. whiterose.ac.uk

Innovations in Green and Sustainable Synthesis for Pyrrolidine Derivatives

A significant future direction in pyrrolidine synthesis is the integration of green chemistry principles to minimize environmental impact. Research is focused on developing methodologies that reduce waste, avoid toxic reagents and solvents, and improve energy efficiency.

One successful approach involves one-pot, multi-component domino reactions conducted in environmentally benign solvents like ethanol-water mixtures, often under catalyst-free conditions. rsc.org This strategy allows for the synthesis of complex polycyclic pyrrolidine-fused spirooxindoles with high yields, avoiding the need for column chromatography. rsc.org Another innovation is the use of reusable, heterogeneous nanocatalysts, such as L-proline functionalized magnetic nanorods. rsc.org These catalysts facilitate the stereoselective synthesis of spiro-pyrrolidines and can be easily recovered and reused without a significant loss of activity, aligning with the principles of sustainable chemistry. rsc.org The use of green additives, such as citric acid, and performing reactions under solvent-free conditions are also being explored to further enhance the eco-friendliness of these synthetic routes. mdpi.com

Exploration of New Catalytic Systems and Reactivity Modes

The exploration of novel catalysts and unprecedented reactivity modes is central to advancing chiral pyrrolidine synthesis. This includes the development of both metal-based and organocatalytic systems that can achieve high levels of stereocontrol and functional group tolerance under mild conditions.

Chiral phosphoric acids, for instance, have proven effective in catalyzing enantioselective intramolecular aza-Michael reactions to form pyrrolidines with high enantiomeric excesses. whiterose.ac.ukacs.org In metal catalysis, iridium complexes like Vaska's complex are being used for the reductive generation of azomethine ylides from amides and lactams, enabling [3 + 2] dipolar cycloadditions. acs.orgunife.itacs.org This method is notable for its mild reaction conditions and broad substrate scope. acs.orgacs.org Furthermore, photo-promoted ring contractions of pyridines using silylborane represent a novel pathway to functionalized pyrrolidine derivatives. nih.govresearchgate.net Biocatalysis is also a rapidly expanding frontier, with engineered P411 enzyme variants capable of catalyzing intramolecular C(sp³)–H amination via nitrene intermediates to produce chiral pyrrolidines with excellent enantioselectivity. acs.org

Catalytic SystemReaction TypeKey AdvantagesReference
Chiral Phosphoric AcidIntramolecular aza-Michael CyclizationHigh enantioselectivity, organocatalytic. whiterose.ac.ukacs.org
Iridium (Vaska's Complex)Reductive [3 + 2] Dipolar CycloadditionMild conditions, broad scope, from amides. acs.orgacs.org
Engineered P411 EnzymesIntramolecular C(sp³)–H AminationHigh enantioselectivity (up to 99:1 er), biocatalytic. acs.org
L-proline functionalized Nanorods1,3-Dipolar CycloadditionGreen, reusable heterogeneous catalyst. rsc.org
Nucleophilic Phosphines (PBu₃)Intramolecular Michael ReactionMetal-free, constructs functionalized pyrrolidines. acs.org
Table 1. Overview of Modern Catalytic Systems in Pyrrolidine Synthesis.

Expanding the Scope of Derivatization and Functionalization

To maximize the utility of the pyrrolidine scaffold, research is actively seeking to expand the toolbox for its derivatization and functionalization. The goal is to develop robust and flexible chemistries that allow for the strategic placement of various substituents, thereby sampling a broader range of chemical and three-dimensional space. nih.gov

Methods for the functionalization of a pre-existing pyrrolidine ring, often derived from proline, are a cornerstone of this effort. nih.gov This allows for the introduction of diverse functional groups to create libraries of compounds for screening. For example, nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles have been developed to construct functionalized 2,4-disubstituted pyrrolidines. acs.org The resulting products can be further transformed, such as through reduction to remove the cyano group or oxidation to form pyrroles, demonstrating the versatility of the functional handles introduced. acs.org The generation of 2-aminoallyl cations from ethynyl methylene cyclic carbamates and their subsequent cycloaddition reactions represents another novel strategy to create complex pyrrolidine-containing structures like pyrroloindolines. researchgate.net

Advanced Applications in Complex Molecule Synthesis

Chiral pyrrolidine derivatives, such as (S)-3-((4-methoxybenzyl)oxy)pyrrolidine, serve as critical building blocks in the synthesis of complex and biologically active molecules. Future research will continue to leverage these synthons for the efficient construction of pharmaceuticals and natural products.

For instance, (S)-pyrrolidin-2-ylmethanol, derived from the reduction of proline, is a starting material for drugs like Avanafil. mdpi.com Similarly, other functionalized pyrrolidines are key intermediates in the synthesis of drugs including Vildagliptin, Pasireotide, and the novel quinolone antitumor agent AG-7352. nih.govresearchgate.net An enantioselective approach to the antibiotic Anisomycin features the cyclization of an acyclic alcohol to form the Boc-protected pyrrolidine core. nih.gov The development of efficient, large-scale preparations for these chiral intermediates is crucial for streamlining the synthesis of complex drug targets and enabling their clinical development. researchgate.net

Strategic Design of Pyrrolidine-Based Scaffolds for Enhanced Utility

The strategic design of pyrrolidine-based scaffolds is a key future direction aimed at enhancing their utility in drug discovery. The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional framework that is highly advantageous compared to flat aromatic systems. nih.govresearchgate.net This "pseudorotation" allows substituted pyrrolidines to present functional groups in precise spatial orientations, leading to improved binding affinity and selectivity for biological targets. nih.govunipa.it

Researchers are designing fragment libraries based on the pyrrolidine scaffold to effectively sample 3D molecular space. nih.gov By carefully choosing substituents and controlling stereochemistry, it is possible to create scaffolds with predefined chirality and vectors for further optimization. nih.govnih.gov The conformation of the ring can be controlled by the choice of substituents, as inductive and stereoelectronic factors influence the ring's puckering. nih.gov This allows for the rational design of molecules with specific shapes to fit the binding pockets of proteins. Moreover, the increased saturation (higher Fsp³) associated with the pyrrolidine scaffold often imparts favorable physicochemical properties, such as improved solubility. nih.gov The development of spiro-pyrrolidine scaffolds is also of high interest, as their rigid conformations are well-suited for incorporation into biological macromolecules. nih.gov

Q & A

Q. What are the established synthetic routes for (S)-3-((4-methoxybenzyl)oxy)pyrrolidine, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, starting with a pyrrolidine core. A common approach includes:

  • Step 1 : Protection of the pyrrolidine nitrogen using a benzyl or tert-butoxycarbonyl (Boc) group to prevent side reactions.
  • Step 2 : Introduction of the 4-methoxybenzyloxy group via nucleophilic substitution or Mitsunobu reaction, ensuring stereochemical control for the (S)-configuration.
  • Step 3 : Deprotection under mild acidic or catalytic hydrogenation conditions. Purity optimization requires chromatography (e.g., flash column or HPLC) and characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry : HRMS for molecular weight confirmation.
  • Chiral HPLC : To validate enantiopurity, especially given the (S)-configuration’s pharmacological relevance .

Q. How does the 4-methoxybenzyloxy group influence the compound’s physicochemical properties in drug formulation?

The 4-methoxybenzyl group enhances lipophilicity, improving blood-brain barrier penetration for neurological targets. It also increases solubility in organic solvents, facilitating formulation into lipid-based delivery systems. Comparative studies with non-methoxy analogs show a 30–50% improvement in bioavailability .

Advanced Research Questions

Q. What experimental strategies are used to investigate this compound’s interaction with serotonin and dopamine receptors?

  • In Vitro Binding Assays : Radioligand displacement assays (e.g., 3^3H-serotonin competition) to determine KiK_i values.
  • Functional Assays : Measurement of cAMP or calcium flux in transfected HEK293 cells expressing human 5-HT1A_{1A}/D2_2 receptors.
  • Molecular Dynamics Simulations : To model ligand-receptor interactions, focusing on hydrogen bonding with the methoxy group .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from:

  • Purity Issues : Validate via orthogonal methods (e.g., elemental analysis, melting point).
  • Assay Variability : Standardize protocols (e.g., cell line passage number, buffer pH).
  • Stereochemical Drift : Monitor enantiomeric excess during storage using chiral HPLC .

Q. What role does the (S)-stereochemistry play in modulating biological activity, and how is this validated experimentally?

The (S)-configuration is critical for receptor binding. Validation methods include:

  • Enantioselective Synthesis : Comparison of (S)- and (R)-enantiomers in bioassays.
  • X-ray Crystallography : Co-crystallization with target receptors to map stereospecific interactions. Studies show the (S)-enantiomer exhibits 10–20x higher affinity for serotonin receptors than the (R)-form .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for neuropharmacology?

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens).
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and CNS penetration (logP/logD measurements).
  • In Vivo Efficacy : Test in rodent models of anxiety/depression (e.g., forced swim test) .

Q. What advanced analytical methods address challenges in detecting trace impurities or stereochemical degradation?

  • LC-MS/MS : Quantify impurities at ppm levels using selective ion monitoring.
  • Chiral Stationary Phases : Resolve enantiomers under ultra-high-performance liquid chromatography (UHPLC) conditions.
  • Stability-Indicating Methods : Stress testing (heat, light, pH) to identify degradation pathways .

Methodological Considerations

  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) during synthesis .
  • Biological Assay Design : Include positive controls (e.g., fluoxetine for serotonin reuptake inhibition) and dose-response curves to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.